Diethylmercaptal-D-arabinose
Overview
Description
Diethylmercaptal-D-arabinose is a synthetic compound that has garnered significant attention in various fields of research, including chemistry, biology, and industry. It is a derivative of D-arabinose, a naturally occurring sugar, and diethylmercaptal, an odorless, colorless, and flammable liquid primarily used as a solvent in various industries . The compound is synthesized with the intention of forming a potent glycosylation inhibitor, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
Diethylmercaptal-D-arabinose, also known as 5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol, primarily targets cancer cells . The compound’s primary targets are the p38 MAPK signaling pathway and the autophagy process in breast cancer cells .
Mode of Action
The compound interacts with its targets by inducing cell cycle arrest and promoting autophagy via the p38 MAPK signaling pathway . This interaction results in the inhibition of cell proliferation in a dose-dependent manner .
Biochemical Pathways
The affected biochemical pathway is the p38 MAPK signaling pathway . The activation of this pathway by this compound leads to the promotion of autophagy in breast cancer cells . The downstream effects include G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Pharmacokinetics
It is known that the compound can be administered to mice via gavage, suggesting oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cytotoxicity, cell cycle arrest, and the promotion of autophagy . These effects result in the dramatic inhibition of cell proliferation, which is associated with the activation of the p38 MAPK signaling pathway and autophagy in breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors of autophagy or p38 MAPK can reverse the efficacy of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylmercaptal-D-arabinose is chemically synthesized through a series of reactions. Initially, diethylmercaptal is reacted with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Diethylmercaptal-D-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
D-arabinose: A naturally occurring sugar that is a component of the cell walls of various organisms.
Diethylmercaptal: An odorless, colorless, and flammable liquid used as a solvent.
Arabinosylcytosine: A nucleoside analog used in chemotherapy.
Uniqueness: Diethylmercaptal-D-arabinose is unique due to its potent glycosylation inhibitory properties and its ability to induce cell cycle arrest and promote autophagy in cancer cells. These characteristics make it a valuable tool in both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1941-50-0, 13263-74-6, 7152-47-8 | |
Record name | Arabinose, diethyl mercaptal, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170213 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arabinose, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.